Cas no 1251695-79-0 (N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide)

N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide
- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
- 1251695-79-0
- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
- F3406-8945
- AKOS024443756
- N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
-
- インチ: 1S/C17H15ClN2O3S/c1-3-20-12-7-8-24-15(12)14(21)13(17(20)23)16(22)19-11-6-4-5-10(18)9(11)2/h4-8,21H,3H2,1-2H3,(H,19,22)
- InChIKey: UCOFIBKSUBZKNR-UHFFFAOYSA-N
- ほほえんだ: C12C=CSC=1C(O)=C(C(NC1=CC=CC(Cl)=C1C)=O)C(=O)N2CC
計算された属性
- せいみつぶんしりょう: 362.0491912g/mol
- どういたいしつりょう: 362.0491912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 97.9Ų
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-8945-15mg |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-2μmol |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-1mg |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-10μmol |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-3mg |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-10mg |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-5μmol |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-2mg |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-5mg |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-8945-4mg |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide |
1251695-79-0 | 4mg |
$66.0 | 2023-09-10 |
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamide 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno3,2-bpyridine-6-carboxamideに関する追加情報
Introduction to N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine]-6-carboxamide (CAS No. 1251695-79-0)
N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine]-6-carboxamide, identified by its CAS number 1251695-79-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural complexity and biological activity, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound features a thienobipyridine core, which is a fused ring system consisting of a thiophene ring and a bipyridine moiety. This particular arrangement of heterocyclic rings is known to contribute to the compound's ability to interact with biological targets in diverse ways. The presence of functional groups such as hydroxyl, carboxamide, and chloro substituents further enhances its potential pharmacological properties. These groups not only influence the compound's solubility and metabolic stability but also play a crucial role in its interactions with biological receptors and enzymes.
In recent years, there has been growing interest in thienobipyridine derivatives due to their reported activities across various therapeutic areas. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are key targets in the treatment of cancer and inflammatory diseases. The specific substitution pattern in N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine]-6-carboxamide may confer unique selectivity and potency against these targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro and methyl groups on the phenyl ring, as well as the formation of the oxo group on the thiophene ring, are critical steps that determine the final pharmacological profile of the molecule. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex thienobipyridine core efficiently.
Evaluation of the pharmacological properties of N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-bpyridine]-6-carboxamide has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the activity of certain kinases with high specificity, suggesting potential therapeutic applications in oncology. Additionally, preliminary in vivo studies indicate that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles when administered to animal models. These findings support further exploration of its biological activity and potential clinical utility.
The chemical diversity inherent in this molecule also opens up avenues for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can gain insights into how this compound interacts with its biological targets at an atomic level. This information can be used to optimize its structure for improved efficacy and reduced toxicity. Furthermore, the development of novel synthetic strategies to modify specific functional groups within the molecule can lead to a series of derivatives with tailored pharmacological properties.
The role of N-(3-chloro-2-methylphenyl)-4-ethyl strong >7-hydroxy5-o x o4H , 5 H -thienobipyridine6 -carboxamide (CAS No.1251695 -79 -0) extends beyond its potential as an active pharmaceutical ingredient (API). It serves as a valuable scaffold for medicinal chemists to explore new chemical space and discover novel therapeutic agents. The structural features that make it an interesting lead compound can be modified or incorporated into larger molecules to enhance their biological activity or improve their pharmacokinetic characteristics.
The future directions for research on this compound include expanding its chemical library through combinatorial synthesis and exploring its interactions with additional biological targets. By integrating experimental data with computational modeling, scientists can accelerate the discovery process and identify new leads for drug development. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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